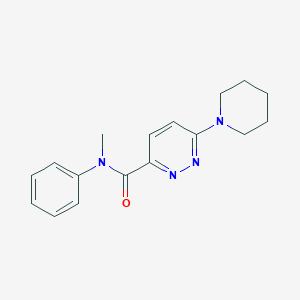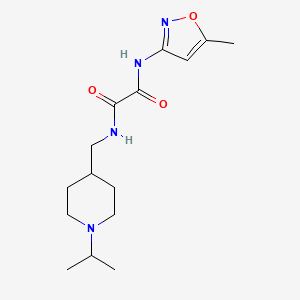
3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure. This compound is part of the benzothiadiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with chloroacetyl chloride to form an intermediate, which is then treated with morpholine to yield the final product. The reaction conditions often include the use of organic solvents such as ethanol or dichloromethane and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom within the benzothiadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Wissenschaftliche Forschungsanwendungen
3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties, such as in the fabrication of organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzothiadiazine derivatives, such as:
- 1,2,4-benzothiadiazine 1,1-dioxide
- 3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide
- 3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide
Uniqueness
What sets 3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide apart is its unique morpholine moiety, which can enhance its solubility and bioavailability. This structural feature may also influence its binding affinity and specificity towards certain biological targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
(4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c16-12(15-5-7-19-8-6-15)11-14-13-9-3-1-2-4-10(9)20(11,17)18/h1-4,13H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUGANUXZXXEIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NNC3=CC=CC=C3S2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2377317.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide](/img/structure/B2377318.png)


![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2377321.png)
![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2377323.png)




![5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2377333.png)

![6-PROPYL-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL](/img/structure/B2377336.png)

